Product packaging for Cyclobut A(Cat. No.:)

Cyclobut A

Cat. No.: B1249561
M. Wt: 249.27 g/mol
InChI Key: PYJIWOQTJHPDAK-PRJMDXOYSA-N
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Description

Overview of Cyclobutane (B1203170) Scaffolds in Modern Organic and Materials Sciences

The cyclobutane ring, a four-membered carbocycle, has emerged as a significant structural motif in modern chemical sciences. mdpi.com Initially considered a chemical curiosity due to its inherent ring strain, the cyclobutane scaffold is now increasingly utilized in both organic and materials sciences for the unique properties it imparts to molecules. nih.govnih.gov In medicinal chemistry and drug discovery, the introduction of a cyclobutane unit is a strategic approach to impose conformational restriction on a molecule. lifechemicals.com This can lead to improved pharmacological properties by locking a molecule into a bioactive conformation, enhancing its binding affinity to biological targets. nih.govru.nl

The distinct three-dimensional structure of cyclobutane provides a scaffold for creating molecules with a high degree of sp³ character, a desirable trait in modern drug design that often leads to improved solubility and metabolic stability. nih.govresearchgate.net Its puckered conformation, longer C-C bonds compared to acyclic alkanes, and relative chemical inertness despite its high strain energy are key characteristics exploited by chemists. nih.govru.nl These features allow cyclobutane rings to serve as versatile building blocks, influencing factors such as metabolic stability, the direction of key pharmacophore groups, and the filling of hydrophobic pockets in protein targets. nih.govru.nl

Beyond medicinal applications, cyclobutane derivatives are valuable in materials science. They are used, for instance, in the production of stress-responsive polymers and have applications in supramolecular chemistry. lifechemicals.com The energy stored in the strained bonds of cyclobutane derivatives can be harnessed to drive specific chemical transformations, making them useful as synthetic intermediates for more complex molecular architectures. researchgate.net The development of new synthetic methods, such as [2+2] photocycloadditions, has made the incorporation of this scaffold more accessible, paving the way for its broader application. nih.govnih.gov

Key Properties of the Cyclobutane Ring
PropertyValue/DescriptionSignificance in Chemical Sciences
Ring Strain Energy~26.3 kcal/molContributes to unique reactivity and conformational properties. nih.gov
C-C Bond Length~1.56 ÅLonger than in ethane (B1197151) (1.54 Å), influencing molecular geometry. nih.gov
ConformationPuckered or "butterfly" shapeReduces torsional strain and provides a distinct 3D structure. nih.govlibretexts.org
Synthetic Access[2+2] cycloadditions, ring contractions, etc.Improved methods have increased its use in synthesis. nih.govchemistryviews.org

Historical Development of Cyclobutane Chemistry Research

The study of cyclobutane chemistry has a rich history dating back to the late 19th and early 20th centuries. In 1890, the German chemist Adolf von Baeyer proposed his "strain theory," which attempted to explain the relative stability of cycloalkanes. libretexts.org Baeyer theorized that the deviation of bond angles from the ideal tetrahedral angle of 109.5° created strain, making smaller rings like cyclopropane (B1198618) and cyclobutane inherently unstable. libretexts.org This early concept, while not entirely accurate in its original form, laid the groundwork for understanding the unique nature of cyclic compounds.

The first successful synthesis of the parent compound, cyclobutane, was achieved in 1907 by Richard Willstätter and James Bruce. wikipedia.org They accomplished this by the hydrogenation of cyclobutene (B1205218) using a nickel catalyst. wikipedia.org For many years, the perceived instability and synthetic challenges associated with the cyclobutane ring limited its exploration and application in organic synthesis. nih.gov

The development of new synthetic methodologies, particularly photochemical [2+2] cycloaddition reactions, marked a turning point in cyclobutane chemistry. nih.gov These reactions provided a reliable and versatile means of constructing the four-membered ring system. More recently, advances in catalysis and synthetic strategies, such as ring contractions and strain-release-driven ring-opening reactions of bicyclo[1.1.0]butanes, have further expanded the toolkit available to chemists for synthesizing substituted cyclobutanes with high levels of control. chemistryviews.orgdntb.gov.ua This has led to a resurgence of interest in the cyclobutane motif, transforming it from a chemical curiosity into a valuable component in the design of complex molecules.

Fundamental Research Questions Driving Cyclobutane Investigations

Contemporary research into cyclobutane chemistry is driven by several fundamental questions aimed at fully harnessing the potential of this unique scaffold. A primary area of investigation is its application in medicinal chemistry, where researchers are exploring how the rigid, three-dimensional nature of the cyclobutane ring can be used to design more potent and selective drug candidates. nih.govru.nl Key questions include: How can the conformational restriction imposed by a cyclobutane ring enhance binding to a specific biological target while minimizing off-target effects? lifechemicals.com And in what ways can cyclobutanes serve as effective bioisosteres for other chemical groups, such as phenyl rings or gem-dimethyl groups, to improve a molecule's physicochemical properties and metabolic stability? ru.nlnih.gov The fact that cyclobutane remains an underrepresented scaffold in marketed drugs fuels further investigation into its potential. nih.gov

From a materials science perspective, fundamental questions revolve around how the inclusion of strained cyclobutane rings into polymer backbones can influence the bulk properties of the material. nih.gov For example, can the controlled opening of these rings be used to create stress-responsive or self-healing materials? The development of efficient polymerization methods, such as continuous flow photopolymerization, is a direct response to the need to produce these materials on a larger scale for potential industrial applications. nih.gov

Driving Research Questions in Cyclobutane Chemistry
FieldFundamental QuestionResearch Goal
Medicinal ChemistryHow does the cyclobutane scaffold influence drug-like properties?Improve potency, selectivity, and metabolic stability of drug candidates. nih.govru.nl
Organic SynthesisHow can we efficiently and selectively synthesize complex cyclobutanes?Develop novel synthetic methods for accessing diverse cyclobutane derivatives. chemistryviews.orgdntb.gov.ua
Materials ScienceHow can cyclobutane units be used to create advanced materials?Design and synthesize polymers with unique properties like stress-responsiveness. lifechemicals.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O2 B1249561 Cyclobut A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

[(1S,2R,3S)-3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol

InChI

InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8+/m1/s1

InChI Key

PYJIWOQTJHPDAK-PRJMDXOYSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]1N2C=NC3=C(N=CN=C32)N)CO)CO

Canonical SMILES

C1C(C(C1N2C=NC3=C(N=CN=C32)N)CO)CO

Synonyms

9-(2,3-bis(hydroxymethyl)-1-cyclobutyl)adenine
C-OXT-A
carbocyclic oxetanocin A
carboxetanocin A
cyclobut A
cyclobut-A

Origin of Product

United States

Theoretical and Computational Chemistry of Cyclobutane Systems

Quantum Chemical Investigations of Cyclobutane (B1203170) Electronic Structure and Bonding

Quantum chemical methods are essential for probing the electronic structure and bonding within cyclobutane rings. These investigations help to elucidate the nature of the chemical bonds, the distribution of electron density, and the factors influencing molecular stability and reactivity.

Molecular Orbital Analysis of Cyclobutane and Derivatives

Molecular orbital (MO) theory provides a framework for understanding the electronic structure of molecules in terms of delocalized orbitals that span the entire molecular framework. In cyclobutane, the arrangement of atomic orbitals leads to a set of molecular orbitals that describe the bonding within the ring. Studies involving molecular orbital analysis of cyclobutane and its derivatives have explored the characteristics of these orbitals and their implications for bonding and reactivity. For instance, simple molecular orbital theory has been used to explain the outcomes of reactions involving methylenecyclobutene derivatives. researchgate.net The highest occupied molecular orbitals (HOMOs) of cyclobutane are described as a degenerate pair with 'e' symmetry in D₂d point group. roaldhoffmann.com These valence orbitals possess unique symmetry properties. roaldhoffmann.com Molecular orbital analysis, particularly focusing on frontier molecular orbitals (HOMO and LUMO), is also employed to understand chemical reactivity and stability. researchgate.netresearchgate.netcdnsciencepub.com The energy gap between the HOMO and LUMO can serve as an indicator of electronic stability and reactivity, with a higher gap suggesting greater stability and lower reactivity. cdnsciencepub.comacs.org

Natural Bond Orbital (NBO) Analysis in Cyclobutane Studies

Natural Bond Orbital (NBO) analysis is a method used to transform molecular wave functions into localized orbitals that correspond to the classical Lewis structure picture of bonds and lone pairs. uni-muenchen.de This analysis provides insights into the nature of bonding, including hybridization, electron delocalization (hyperconjugation), and intermolecular interactions. cdnsciencepub.comuni-muenchen.deresearchgate.netresearcher.lifeacs.org NBO analysis has been applied to cyclobutane and its derivatives to understand various aspects of their electronic structure. For example, NBO analysis has been used to study hyperconjugative interactions in cyclobutane, suggesting that these interactions strengthen as the ring puckers. researchgate.netacs.org This finding indicates that electronic delocalization contributes to the inversion barriers in four-membered ring systems. researchgate.netacs.org NBO analysis can also reveal intramolecular charge transfer and the energetic importance of interactions between filled Lewis-type NBOs and empty non-Lewis NBOs. cdnsciencepub.comuni-muenchen.de Furthermore, NBO analysis can be used to investigate steric interactions by quantifying the Pauli exchange antisymmetry contributions to molecular potential energy. researchgate.net

Electron Density Distribution and Reactivity Descriptors in Cyclobutane Systems

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior and reactivity. Quantum chemical topology methods, such as Bader's Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), analyze the electron density to define concepts like chemical bonding, atomic hybridization, and reactive sites. chemrxiv.orgcore.ac.ukskoltech.ru Electron density-based reactivity descriptors, such as Fukui functions and the molecular electrostatic potential (MEP), help predict where a molecule is likely to undergo chemical attack (electrophilic or nucleophilic). researchgate.netresearchgate.netcdnsciencepub.comacs.orgacs.org Studies on cyclobutane systems have utilized these descriptors to understand their reactivity. For instance, MEP analysis can be used to identify probable sites for electrostatic interactions in substituted cyclobutanes. researchgate.netcdnsciencepub.comresearchgate.net The redistribution of electron density upon excitation can also serve as a descriptor for excited-state reactivity, as demonstrated in the context of cyclobutane formation via [2+2] addition. chemrxiv.org

Molecular Dynamics Simulations of Cyclobutane Conformations and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system. These simulations provide insights into molecular conformations, dynamics, and intermolecular interactions. MD simulations are particularly useful for studying flexible molecules like cyclobutane, which undergo conformational changes.

Conformational Analysis of Cyclobutane Ring Puckering

Cyclobutane is not planar; it adopts a puckered or "folded" conformation. libretexts.orgdalalinstitute.commaricopa.edu This puckering helps to relieve torsional strain that would be present in a planar four-membered ring due to eclipsed C-H bonds. libretexts.orgmasterorganicchemistry.comdalalinstitute.commaricopa.eduutdallas.edu The puckered conformation has a dihedral angle of about 25° between the planes formed by adjacent carbon atoms. libretexts.orgmaricopa.edu This deviation from planarity reduces torsional strain but slightly increases angle strain, as the internal bond angles are reduced from 90° (in a hypothetical planar square) to approximately 88°. libretexts.orgdalalinstitute.com This balance of strains results in the puckered conformation being the energetically favorable structure. nih.gov Molecular dynamics simulations and ab initio studies have been used to investigate the ring puckering in cyclobutane. researchgate.netacs.org These studies have calculated the degree of puckering and the barrier to planarity. researchgate.netacs.org The interconversion between equivalent puckered conformations occurs rapidly at room temperature. dalalinstitute.com

Data Table: Cycloalkane Ring Strain and Bond Angles

CycloalkaneRing Strain (kJ/mol)Ideal Planar Bond AngleActual Bond Angle (approx.)Conformation
Cyclopropane (B1198618)115 libretexts.org60°60°Planar (rigid)
Cyclobutane110 libretexts.org90°88° libretexts.orgdalalinstitute.comPuckered
CyclopentaneLower than cyclobutane libretexts.org108°Varies (non-planar)Envelope
CyclohexaneLow/Strain-free libretexts.orgmaricopa.edu120°~109.5°Chair

Note: Ring strain values can vary slightly depending on the experimental or computational method used.

Solvent Effects on Cyclobutane Molecular Geometries

Solvent effects can influence the molecular geometry and electronic structure of molecules. While the primary conformation of cyclobutane is dictated by intrinsic ring strain, the surrounding solvent environment can subtly affect its geometry and interactions. Computational studies, including those using continuum models like the conducting polarized continuum model (CPCM), have been employed to evaluate solvent effects on molecular systems, including those containing cyclobutane rings or related structures. chem-soc.sitandfonline.com These studies can reveal how the polarity of the solvent might influence factors such as charge distribution and the stability of different conformers or transition states. chem-soc.sitandfonline.com For example, studies on other molecules have shown that solvent can increase the stability of complexes compared to the gas phase. researcher.life

Computational Elucidation of Reaction Mechanisms and Energy Landscapes Involving Cyclobutanes

Computational methods play a crucial role in understanding the complex reaction mechanisms and energy landscapes associated with cyclobutane systems. These studies provide insights into transition states, intermediates, and the energetic profiles of reactions that are often difficult to probe experimentally.

Transition State Analysis for Cyclobutane Transformations

Transition state analysis is a key application of computational chemistry in studying cyclobutane transformations. Theoretical calculations allow for the identification and characterization of transition states, which represent the highest energy points along a reaction pathway, connecting reactants to products or intermediates. For cyclobutane systems, transition state analysis helps in understanding the bond breaking and formation processes that occur during reactions such as ring opening, cycloaddition, and rearrangement reactions. Studies have investigated transition states in reactions involving the activation of C-C bonds in cyclobutane by transition metal atoms, identifying the geometries and energetic barriers associated with these processes. osti.govacs.org For instance, computational studies on the activation of C-C bonds by transition metals have characterized transition states for cyclobutane reactions with various metal atoms. osti.govacs.org The stereochemistry of mechanically generated dienes from ladder-type cyclobutane mechanophores has been determined, with computational studies supporting the analysis of transition states and the correlation between threshold forces and activation energy. nsf.gov In the context of photochemical reactions, potential energy surfaces and transition states have been calculated to understand the detailed dynamics of cyclobutane photodissociation into two molecules of ethylene, showing the formation of a tetramethylene intermediate diradical. acs.org

Kinetic and Thermodynamic Profiling of Cyclobutane Reactions

Computational methods are extensively used to determine the kinetic and thermodynamic parameters of cyclobutane reactions, providing a comprehensive understanding of their feasibility and reaction rates. Kinetic profiling involves calculating activation energies and pre-exponential factors, which determine the reaction rate. Thermodynamic profiling involves calculating reaction energies and free energies, which indicate the relative stability of reactants, products, and intermediates, and thus the spontaneity and equilibrium of a reaction. Theoretical studies have profiled the energy landscapes of reactions involving cyclobutane, including rearrangements and ring-opening processes. researchgate.netresearchgate.net For example, computational investigations of ontosight.aiontosight.ai sigmatropic rearrangements in vinyl cyclobutane systems have calculated reaction and activation energies, showing that energy barriers can range from 50 to 100 kcal/mol, with significant reduction in polar solvents. researchgate.net Studies on the ring-opening of disubstituted cyclobutenes (which involves a cyclobutane ring opening) have analyzed free energy profiles and the thermodynamic stability of the resulting dienes. researchgate.net Computational studies have also been used to understand the kinetic and thermodynamic control in [2+2] cycloadditions that form cyclobutane rings. researchgate.net The activation energy for the ring-opening of ladder-type cyclobutane mechanophores has been calculated, showing values in the range of 15-17 kcal/mol at a specific force. nsf.gov

Theoretical Studies on C-C Bond Activation in Cyclobutanes

The activation and cleavage of C-C bonds in cyclobutane are central themes in theoretical studies due to the inherent strain energy of the four-membered ring, which provides a driving force for such transformations. snnu.edu.cn Computational studies have explored various methods for activating C-C bonds in cyclobutanes, including transition metal catalysis and mechanical force. osti.govacs.orgsnnu.edu.cnpku.edu.cnnsf.gov Theoretical studies on the activation of C-C bonds by transition metal atoms have investigated the interaction of cyclobutane with various metals, identifying favorable pathways and energy barriers for C-C bond cleavage. osti.govacs.org Palladium has been found to have particularly low barriers for C-C bond breaking in cyclobutane compared to other transition metals. osti.govacs.org Recent methodologies exploiting C-C single-bond cleavage of strained ring systems, including cyclobutanes, by transition metal complexes have been reviewed, highlighting the role of strain release in driving these reactions. snnu.edu.cn Computational studies have also investigated dual activation strategies involving transition metals and Lewis acids for the C-C cleavage of vinylcyclobutanones, demonstrating synergistic effects in lowering activation barriers. pku.edu.cn Mechanochemical activation of cyclobutane rings through the application of mechanical force has been studied computationally, showing how force can lower activation energies and alter reaction pathways. nsf.govrsc.org

Application of Density Functional Theory (DFT) in Cyclobutane Research

Density Functional Theory (DFT) is a widely used computational method in cyclobutane research due to its balance of computational cost and accuracy for studying the electronic structure and properties of molecules. iiste.orguobabylon.edu.iq DFT has been applied to a wide range of problems involving cyclobutane systems, including reaction mechanisms, transition state analysis, and the calculation of spectroscopic properties. acs.orgresearchgate.netiiste.orgrsc.orgresearchgate.netkarazin.uaresearchgate.net DFT calculations have been employed to elucidate the mechanisms of reactions involving cyclobutanes, such as the stereospecific synthesis of cyclobutanes from pyrrolidines, where DFT helped identify the rate-determining step and explain stereoretention. acs.org DFT has been used to study the electronic structure and properties of cyclobutane and its derivatives, including substituted cyclobutanes. iiste.orguobabylon.edu.iq Investigations into the mechanism of [2+2] photocycloaddition reactions forming cyclobutane rings have utilized DFT and time-dependent DFT (TD-DFT) to study excited states and reaction pathways. researchgate.net DFT calculations have also provided insights into the energetics and transition states of rearrangements involving cyclobutane derivatives. researchgate.netresearchgate.net For example, DFT calculations at the B3LYP level have been used to study the electronic structure of cyclobutane and germane-substituted cyclobutanes, examining properties like total energy, energy gap, and ionization potential. iiste.orguobabylon.edu.iq The application of DFT, often with specific functionals like M06-2X and inclusion of dispersion corrections, is common in studying the reaction mechanisms and energy profiles of cyclobutane transformations. acs.orgresearchgate.netrsc.org

Here is a table summarizing some computational findings related to cyclobutane reactions:

Reaction TypeComputational Method (Example)Key Finding (Example)Source
C-C bond activation by Transition MetalsQuantum Chemical StudiesPalladium shows low barriers for C-C bond breaking. osti.govacs.org
Photodissociation of CyclobutaneCASSCF/MRPT2, DynamicsFormation of tetramethylene diradical intermediate. acs.org
ontosight.aiontosight.ai Sigmatropic Rearrangement (Vinyl Cyclobutane)DFT (Ab initio)Energy barriers 50-100 kcal/mol, reduced in polar solvents. researchgate.net
Ring-opening of Substituted CyclobutenesDFT (B3LYP-D3)Analysis of free energy profiles and thermodynamic stability of diene products. researchgate.net
Synthesis of Cyclobutanes from PyrrolidinesDFT (M06-2X)Elucidation of rate-determining step and stereoretention. acs.org
Mechanochemical Ring Opening (Ladder-type)CASPT2, DFT (B3LYP+D3)Activation energy ~15-17 kcal/mol at 2.0 nN force; early transition states. nsf.gov
[2+2] PhotocycloadditionDFT, TD-DFTStudy of excited states and concerted vs. stepwise pathways. researchgate.net

Spectroscopic and Advanced Analytical Characterization of Cyclobutane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cyclobutane (B1203170) Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the detailed structural analysis of cyclobutane derivatives in solution. It provides critical information on the connectivity, configuration, and conformation of these molecules.

Advanced NMR Techniques for Stereochemical Assignment in Cyclobutanes

The conformational flexibility of the puckered cyclobutane ring can introduce ambiguities in stereochemical assignments when relying solely on one-dimensional ¹H NMR and proton-proton coupling constants. cdnsciencepub.com To overcome these challenges, a variety of advanced one-dimensional and two-dimensional (2D) NMR techniques are employed. nih.gov These methods provide a more definitive and detailed picture of the relative and absolute stereochemistry of substituents on the cyclobutane ring.

Key advanced NMR techniques include:

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is paramount for determining the stereochemistry of cyclobutane derivatives. nih.gov NOESY identifies protons that are in close spatial proximity, irrespective of through-bond connectivity. Cross-peaks in a NOESY spectrum between protons on different substituents or on the ring itself provide direct evidence for their relative stereochemical arrangement (cis or trans). nih.gov For instance, a NOESY correlation between a proton on a substituent and a ring proton would indicate they are on the same face of the cyclobutane ring. nih.gov

Correlation Spectroscopy (COSY): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks within a molecule. numberanalytics.com In cyclobutane systems, COSY is used to identify which protons are scalar-coupled, helping to trace the connectivity around the ring and through substituent groups. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a 2D experiment that correlates protons with the directly attached carbon atoms. libretexts.org This is crucial for assigning the ¹³C NMR spectrum and confirming the carbon skeleton of the cyclobutane derivative. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons (typically over two or three bonds). libretexts.org This technique is invaluable for establishing the connectivity between different parts of the molecule, such as linking substituents to the correct positions on the cyclobutane ring. nih.gov

The combined application of these techniques allows for the unambiguous assignment of complex stereochemistries in cyclobutane derivatives. nih.gov For example, in the analysis of regioisomers of purine-coupled cyclobutanes, 2D NOESY experiments were critical in assigning the trans-configuration of the substituents based on the observed spatial correlations. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for a Disubstituted Cyclobutane Derivative.

ProtonChemical Shift (ppm)MultiplicityJ-Coupling (Hz)NOESY Correlations
H-13.85ddd8.5, 7.0, 1.5H-2, H-4a
H-24.20ddd8.5, 7.5, 1.5H-1, H-3a
H-3a2.15m-H-3b, H-4a, H-4b
H-3b2.50m-H-3a, H-4a, H-4b
H-4a2.30m-H-1, H-3a, H-3b
H-4b2.65m-H-3a, H-3b

This table is a representative example and values will vary depending on the specific substituents and their stereochemistry.

Application of Heteronuclear NMR Spectroscopy (e.g., ¹⁷O NMR) to Cyclobutane Systems

Heteronuclear NMR, which involves observing nuclei other than ¹H and ¹³C, can provide unique insights into the structure and bonding of cyclobutane derivatives. ¹⁷O NMR spectroscopy, while less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can be a sensitive probe of the electronic environment around oxygen atoms within a molecule. researchgate.net

The chemical shift of an ¹⁷O nucleus is highly dependent on its local environment, including bonding and non-bonding interactions, as well as molecular motions. researchgate.net For cyclobutane derivatives containing oxygen-containing functional groups such as ethers, esters, or hydroxyls, ¹⁷O NMR could potentially be used to:

Distinguish between different electronic environments of oxygen atoms.

Study hydrogen bonding interactions.

Investigate conformational equilibria, as changes in conformation can affect the ¹⁷O chemical shift.

While specific applications of ¹⁷O NMR to simple cyclobutane systems are not extensively documented in readily available literature, the principles have been applied to more complex systems, such as lanthanide complexes with cyclobutane-based ligands, to study water exchange rates and coordination environments. acs.org The high sensitivity of the ¹⁷O nucleus to its surroundings makes it a potentially powerful, albeit technically challenging, tool for detailed structural studies of oxygen-containing cyclobutane derivatives. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Cyclobutanes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. ifo.lviv.ua For cyclobutane derivatives, these methods provide valuable information about the functional groups present and the conformation of the four-membered ring.

The vibrational spectrum of a cyclobutane is characterized by modes associated with the puckering of the ring, as well as stretching and bending vibrations of the CH₂ groups and any substituents. dtic.mil The equilibrium geometry of cyclobutane itself is a puckered D₂d symmetry, which is a compromise between ring strain, favoring a planar (D₄h) geometry, and torsional strain from eclipsed C-H bonds, which favors a puckered structure. dtic.milresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. It is particularly useful for identifying characteristic functional group frequencies, such as C=O stretches in cyclobutanones, O-H stretches in cyclobutanols, and various C-H stretching and bending modes. acs.org

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is often more sensitive to the vibrations of the carbon skeleton and symmetric vibrations that may be weak or inactive in the IR spectrum. nih.gov

The combination of IR and Raman spectroscopy is powerful because the selection rules for the two techniques are different. For a molecule with a center of inversion, vibrations that are Raman active are IR inactive, and vice versa. This complementarity allows for a more complete vibrational analysis. dtic.mil Studies on cyclobutane and its isotopomers have shown that the vibrational spectra are complex, with evidence of mode coupling, particularly between the high-frequency C-H stretching modes and the large-amplitude, low-frequency ring-puckering mode. dtic.milresearchgate.net

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Cyclobutane Derivatives.

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
C-H (alkane)Stretching2850 - 2960
C-H (alkane)Bending1350 - 1470
C=O (ketone)Stretching~1785 (strained ring)
O-H (alcohol)Stretching (broad)3200 - 3600
C-O (ether/alcohol)Stretching1050 - 1250

Note: The exact frequencies can be influenced by ring strain and other structural features.

X-ray Diffraction Studies for Solid-State Structure Determination of Cyclobutane Derivatives

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. pnrjournal.com This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the cyclobutane ring and its substituents. researchgate.net

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. pnrjournal.com The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

X-ray diffraction studies have been crucial in:

Confirming Stereochemistry: Unambiguously establishing the relative and absolute stereochemistry of chiral centers in cyclobutane derivatives. researchgate.net

Analyzing Ring Conformation: Quantifying the degree of puckering in the cyclobutane ring and how it is influenced by substituents. researchgate.net

Investigating Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions. pnrjournal.com

For example, X-ray diffraction has been used to determine the structures of various photocycloaddition products, confirming the formation of the cyclobutane ring and the stereochemistry of the resulting isomers. researchgate.net In a study of a bithiazole-containing cyclobutane derivative, XRD analysis revealed a monoclinic crystal system and provided detailed information on the bond parameters and intermolecular C-H···π interactions that govern the crystal packing. pnrjournal.com

Table 3: Example Crystallographic Data for a Cyclobutane Derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8461
b (Å)35.806
c (Å)11.6538
β (°)93.774
Volume (ų)2434.2
Z (molecules/unit cell)4

Data is for 4,4'-Bis(3-phenyl-3-methylcyclobutyl)-2,2'-bithiazole, as reported in reference pnrjournal.com.

Development of Novel Analytical Methodologies for Cyclobutane Detection and Quantification in Research Contexts

The development of sensitive and selective analytical methods is crucial for the detection and quantification of cyclobutane derivatives in various research settings, from mechanistic studies to biological and environmental analyses.

One significant area of research is the detection of cyclobutane pyrimidine (B1678525) dimers (CPDs), which are major DNA lesions caused by UV radiation. Novel methods using capillary gas chromatography-mass spectrometry (GC-MS) with stable isotope-labeled internal standards have been developed for the highly selective and sensitive quantification of these dimers in DNA. nih.gov This approach allows for the accurate measurement of DNA damage, which is essential for understanding the biological consequences of UV exposure. nih.gov The limit of detection for this method can be in the femtomole range. nih.gov

In the context of pharmaceutical analysis, high-performance liquid chromatography (HPLC) is a widely used technique. For sibutramine, a cyclobutane-containing drug, a rapid and sensitive reverse-phase HPLC (RP-HPLC) method with UV detection has been developed and validated for its quantification in pharmaceutical capsules. unesp.br Such methods are essential for quality control, ensuring the correct amount of the active pharmaceutical ingredient is present. The validation of these methods includes assessing their accuracy, precision, selectivity, and linearity according to regulatory guidelines. unesp.br

More recently, methodologies combining separation techniques with advanced detection are being explored. A novel approach termed "Detection-confirmation-standardization-quantification" (DCSQ) utilizes HPLC-MS to identify components in a complex mixture, followed by the preparation of a multicomponent reference standard whose composition is determined by NMR. peerj.com This allows for the quantification of multiple analytes without the need for individual pure standards, offering a more efficient workflow for the analysis of complex samples containing cyclobutane derivatives or other compounds. peerj.com

These examples highlight the ongoing development of analytical methodologies tailored to the specific challenges of detecting and quantifying cyclobutane derivatives in diverse and complex matrices.

Chemical Reactivity and Transformation Pathways of Cyclobutane Ring Systems

Ring-Opening Reactions and Fragmentation Pathways of Cyclobutanes

Ring-opening and fragmentation are hallmark reactions of cyclobutane (B1203170) systems, driven by the thermodynamic favorability of relieving approximately 26.3 kcal/mol of strain energy. uark.edu These transformations can be initiated through thermal, photochemical, metal-catalyzed, or radical-mediated pathways, providing access to a diverse array of linear and cyclic compounds.

Thermal and photochemical stimuli are classic methods for inducing the cleavage of the cyclobutane ring. These reactions, often classified as pericyclic, proceed with high stereospecificity, which can be predicted by the Woodward-Hoffmann rules.

Thermal Ring Opening: The thermal isomerization of cyclobutenes into 1,3-dienes is a well-studied example of an electrocyclic ring-opening reaction. masterorganicchemistry.comacs.org For a 4π-electron system like cyclobutene (B1205218), the reaction proceeds in a conrotatory fashion, meaning the substituents at the termini of the breaking sigma bond rotate in the same direction. masterorganicchemistry.comwikipedia.org For instance, cis-3,4-dimethylcyclobutene exclusively yields cis,trans-hexa-2,4-diene (B1605771) upon heating, while the trans isomer gives the trans,trans diene. wikipedia.org The activation energy for these transformations is influenced by the substituents on the ring; studies on 3,3-disubstituted cyclobutenes have shown that the rates of isomerization correlate with the electronic properties of the substituents. rsc.org

Photochemical Ring Opening: In contrast to thermal processes, photochemical ring-opening of cyclobutenes occurs via a disrotatory mechanism, where the terminal groups rotate in opposite directions. masterorganicchemistry.comwikipedia.org This is because photoexcitation promotes an electron to a higher energy molecular orbital (the LUMO becomes the new HOMO), which has a different symmetry, thus altering the stereochemical course of the reaction. masterorganicchemistry.com For example, the photochemical ring opening of alkylcyclobutenes has been shown to proceed efficiently upon irradiation with UV light, yielding the corresponding 1,3-dienes with high quantum yields. cdnsciencepub.com This photochemical behavior is a key step in the biosynthesis of Vitamin D₃, which involves the photochemically induced conrotatory ring opening of 7-dehydrocholesterol. wikipedia.org

The reverse reaction, a [2+2] cycloreversion, is also a prominent thermal and photochemical pathway for cleaving cyclobutane rings, typically to form two alkene molecules. This process is essentially the microscopic reverse of a [2+2] cycloaddition. acs.org

Table 1: Stereochemical Rules for Electrocyclic Reactions of Cyclobutenes (4π Systems)

Condition Number of π Electrons Allowed Mode Stereochemical Outcome
Thermal (Heat, Δ)4n (e.g., 4)ConrotatorySpecific isomer formation based on reactant stereochemistry
Photochemical (Light, hν)4n (e.g., 4)DisrotatorySpecific isomer formation based on reactant stereochemistry
Data derived from Woodward-Hoffmann rules. masterorganicchemistry.comwikipedia.org

Transition metals are effective catalysts for the activation and cleavage of the C-C bonds in cyclobutanes, a reaction that is otherwise challenging due to the kinetic inertness of carbon-carbon sigma bonds. illinois.edu The use of strained substrates like cyclobutanes provides a thermodynamic driving force for these transformations. illinois.edu

A variety of transition metals, including palladium (Pd), rhodium (Rh), and nickel (Ni), have been shown to catalyze the enantioselective ring-opening of cyclobutanol (B46151) derivatives. dicp.ac.cn For example, Pd(II) catalysts can mediate the oxidative ring cleavage of tertiary cyclobutanols. dicp.ac.cn Similarly, Rh(I) complexes can catalyze the β-carbon elimination from cyclobutanones or the addition of organometallics to cyclobutanones followed by ring-opening. dicp.ac.cn

Lewis acids also promote C-C bond cleavage. Donor-acceptor (D-A) cyclobutanes, which possess a polarized C-C bond, can undergo Friedel-Crafts-type ring-opening reactions with electron-rich arenes when mediated by catalysts like aluminum trichloride (B1173362) (AlCl₃). researchgate.net Rhodium(III) catalysis has been employed in the synthesis of substituted cyclobutanes from alkylidenecyclopropanes, a process that involves a formal C-C bond cleavage and formation sequence to build the four-membered ring. acs.org These catalytic processes often proceed through metallacyclic intermediates, where the metal inserts into a C-C bond, followed by subsequent reaction steps like reductive elimination or β-hydride elimination. acs.orgresearchgate.net

Table 2: Examples of Metal-Catalyzed Ring-Opening Reactions of Cyclobutane Derivatives

Catalyst System Substrate Type Reaction Type Product
Pd(OAc)₂ / Pyridinetert-CyclobutanolsOxidative Ring CleavageRing-opened ketones
[Rh(I) complex]Cyclobutanonesβ-Alkyl Elimination / AdditionRing-opened ketones or alcohols
Ni(0) / Lewis AcidCyclobutanonesC-C Cleavage / Cross-CouplingArylated ketones
AlCl₃Donor-Acceptor CyclobutanesFriedel-Crafts-type Ring Openingγ-Aryl substituted esters
Data compiled from various studies on metal-catalyzed C-C bond cleavage. dicp.ac.cnresearchgate.net

Radical reactions provide a powerful avenue for the fragmentation of cyclobutane rings, leveraging the release of ring strain to drive C-C bond scission. uark.eduresearchgate.net A common strategy involves the generation of an alkoxy radical from a cyclobutanol derivative. This is often achieved through photoredox catalysis or with reagents like phenyliodine bis(trifluoroacetate) (PIFA). The resulting cyclobutyloxy radical readily undergoes β-scission, cleaving a C-C bond of the ring to form a more stable, open-chain radical and a ketone. researchgate.net

Another approach utilizes visible light photoredox catalysis to initiate the ring-opening of cyclobutyl-substituted anilines or tertiary alcohols. uark.edursc.org In the case of N-cyclobutylanilines, single-electron oxidation generates a distonic radical cation. This intermediate possesses both a nucleophilic carbon radical and an electrophilic iminium ion, allowing for subsequent difunctionalization reactions as the ring fragments. uark.edu Similarly, a cyclobutylcarbinyl radical can be generated, which fragments to relieve strain and form a stabilized γ,δ-unsaturated radical species. rsc.org The mechanism of these fragmentations can also involve 1,4-diradical intermediates, particularly in thermal or mechanochemical processes. acs.org

Metal-Catalyzed C-C Bond Cleavage in Cyclobutanes

Cycloaddition and Cycloreversion Reactions Involving Cyclobutane Moieties

Cycloaddition reactions are fundamental for both the synthesis of cyclobutane rings and for their subsequent transformations. The reverse process, cycloreversion, is a key reaction pathway for cleaving the four-membered ring.

The [2+2] photocycloaddition of two olefins is the most common method for synthesizing cyclobutane rings and can be performed in both an intermolecular and intramolecular fashion. acs.orgchinesechemsoc.org These reactions are often initiated by UV light and can be regio- and stereoselective. acs.org For example, the intermolecular cycloaddition of an enone and an alkene can lead to head-to-head (HH) or head-to-tail (HT) regioisomers. acs.org Intramolecular [2+2] cycloadditions, where the two reacting alkene moieties are tethered together, offer better control over regiochemistry and are widely used in the synthesis of complex polycyclic molecules. acs.orgnih.gov

Cyclobutane moieties themselves can participate in further cycloaddition reactions. For instance, cyclobutadiene, a highly reactive antiaromatic species, can be generated in situ from its iron tricarbonyl complex. When tethered to a diene, it can undergo intramolecular [4+2] (Diels-Alder) or [2+2] cycloadditions, depending on the length of the tether connecting the two reactive partners. acs.orgsandiego.edu Donor-acceptor cyclobutanes have also been shown to undergo formal [4+2] cycloaddition reactions with nitriles when promoted by a Lewis acid, leading to the formation of functionalized tetrahydropyridines. researchgate.net

Mechanochemistry involves the use of mechanical force to induce chemical transformations. The [2+2] cycloreversion of cyclobutanes has been demonstrated to be a mechanochemically active process. nih.gov When a cyclobutane unit, acting as a "mechanophore," is incorporated into a polymer chain, the application of an external force (e.g., via ultrasonication or atomic force microscopy) can lead to the cleavage of the cyclobutane ring. acs.orgnih.gov

This process typically proceeds through a 1,4-diradical intermediate rather than a concerted pathway. acs.org The force-induced cycloreversion leads to a measurable increase in the length of the polymer chain. nih.gov This property has been harnessed to design materials with enhanced toughness and tear resistance. In these systems, the cyclobutane cross-linkers break under stress, dissipating energy and preventing catastrophic failure of the material. nih.govchemrxiv.org The reversibility of this process has also been explored; for instance, perfluorocyclobutane rings that are cleaved mechanochemically can be reformed upon heating, demonstrating a healable material concept. rsc.org

Intramolecular and Intermolecular Cycloadditions

Rearrangement Reactions of Cyclobutane Derivatives

The inherent ring strain in cyclobutane systems drives a variety of rearrangement reactions, often leading to the formation of five- or six-membered rings or acyclic products. These transformations can be initiated by heat, acid catalysis, or the strategic placement of functional groups that facilitate bond reorganization. researchgate.netacs.org

A prominent example is the vinylcyclobutane rearrangement , a thermal process where vinylcyclobutane isomerizes to cyclohexene (B86901). acs.orgacs.org This reaction typically proceeds through a diradical intermediate formed by the cleavage of a carbon-carbon bond in the cyclobutane ring. acs.orgnih.gov The stereochemistry of the resulting cyclohexene derivative is determined by the conformational dynamics of this diradical intermediate. acs.orgacs.org Computational studies have shown that the potential energy surface for this rearrangement is very flat, allowing for facile rotation around single bonds in the diradical intermediate before ring closure. acs.orgacs.orgnih.gov This rearrangement is not only of fundamental interest but also has applications in the synthesis of complex molecules. For instance, the microwave-induced vinylcyclobutane rearrangement of sceptrin, a marine alkaloid, yields ageliferin (B1246841) and nagelamide E, supporting its potential role in the biosynthesis of these natural products. auth.grresearchgate.net

Another significant rearrangement is the Cope rearrangement of cis-1,2-divinylcyclobutane (B1149738) derivatives. nih.govcaltech.edu This thermally induced acs.orgacs.org-sigmatropic shift typically proceeds through a boat-like transition state to form a cycloocta-1,5-diene. nih.govcaltech.edu The activation energy for the Cope rearrangement of the parent cis-1,2-divinylcyclobutane is approximately 24.0 kcal/mol. caltech.edu The flexibility of the cyclobutane ring allows for this rearrangement, which has been observed and studied in various substituted systems. caltech.edursc.org

Acid-catalyzed rearrangements provide another powerful tool for transforming cyclobutane derivatives. cdnsciencepub.com For example, α-arylcyclobutanones can rearrange in the presence of acid to form tetracyclic ketones, which can be further converted into chrysenes and other polycyclic aromatic systems. cdnsciencepub.com The Cargill rearrangement, another acid-catalyzed process, transforms bicyclo[n.2.0] compounds into bicyclo[n-1.2.1] derivatives, although it can sometimes require harsh conditions. oup.com The relief of ring strain is a key driving force in these reactions, enabling the construction of more complex carbocyclic frameworks. beilstein-journals.org For instance, palladium-catalyzed addition of a heteroarene to a 1-cyanocyclobutyl ester initiates a tandem sequence involving an α-iminol intermediate that undergoes ring expansion to an α-amino cyclopentanone (B42830). beilstein-journals.org

Table 1: Examples of Rearrangement Reactions of Cyclobutane Derivatives

Reaction TypeStarting MaterialConditionsProduct(s)Key Features
Vinylcyclobutane RearrangementVinylcyclobutaneThermalCyclohexene, Butadiene, EthyleneProceeds via a diradical intermediate. acs.orgacs.org
Cope Rearrangementcis-1,2-DivinylcyclobutaneThermalcis,cis-Cycloocta-1,5-dienePasses through a boat-like transition state. nih.govcaltech.edu
Acid-Catalyzed Rearrangementα-NaphthylcyclobutanonePolyphosphoric acid, 100°CTetracyclic ketoneLeads to the formation of polycyclic systems. cdnsciencepub.com
Cargill RearrangementBicyclo[n.2.0] compoundsAcid catalyst (e.g., EtAlCl₂)Bicyclo[n-1.2.1] derivativesRing expansion reaction. oup.com

Photochemistry of Cyclobutane Derivatives and Related Photoreactions

Photochemical reactions are central to both the synthesis and transformation of cyclobutane derivatives. The most significant of these is the [2+2] photocycloaddition , a widely used method for constructing cyclobutane rings from two olefinic units. researchgate.netsci-hub.se This reaction can be initiated by direct UV irradiation or through the use of photosensitizers. researchgate.netsci-hub.se Enones are common substrates as they are more easily photoexcited than simple alkenes. harvard.edu The resulting cyclobutane ring can then serve as a versatile intermediate for further synthetic manipulations, including ring-expansion or fragmentation reactions. researchgate.netsci-hub.se

The stereochemical outcome of [2+2] photocycloadditions can often be controlled with high selectivity, making it a valuable tool in the synthesis of complex, multi-cyclic natural products. researchgate.net For instance, intramolecular [2+2] photocycloaddition has been employed as a key step in the synthesis of isocomene. researchgate.net The use of templates, such as resorcinol (B1680541) or metal complexes, can direct the alignment of olefins in the solid state, leading to specific stereoisomers of the cyclobutane product. sci-hub.se

Cyclobutane derivatives themselves can undergo photochemical reactions. A notable example is the formation of cyclobutane pyrimidine (B1678525) dimers (CPDs) in DNA upon exposure to UV light. wikipedia.org This process involves the [2+2] cycloaddition of adjacent pyrimidine bases, most commonly thymine (B56734). wikipedia.org These lesions can be repaired by enzymes called photolyases, which utilize a light-dependent electron transfer mechanism to cleave the cyclobutane ring. nih.govnih.gov

Photoinduced electron transfer (PET) can also play a crucial role in the reactivity of cyclobutane systems. rsc.org In some cases, PET can initiate the cleavage of the cyclobutane ring. For example, the photocleavage of cyclobutane thymine dimers can be induced by electron transfer from a flanking guanine (B1146940) base. researchgate.netacs.org The efficiency of this process depends on the redox properties of the donor and acceptor molecules. acs.org Furthermore, the interplay between energy transfer and electron transfer can lead to complex photochemical behavior, such as the isomerization of cyclobutane stereoisomers under photocatalytic conditions. rsc.org

The photochemical ring-opening of cyclobutene derivatives to form conjugated dienes is another important transformation. cdnsciencepub.com This reaction often proceeds with a high degree of disrotatory stereoselectivity, consistent with orbital symmetry rules. cdnsciencepub.com

Table 2: Key Photochemical Reactions Involving Cyclobutane Derivatives

Reaction TypeSubstrate(s)ConditionsProduct(s)Significance
[2+2] PhotocycloadditionTwo Olefins (e.g., enone and alkene)UV irradiation, sensitizerCyclobutane derivativePrimary method for synthesizing cyclobutane rings. researchgate.netsci-hub.se
Photochemical Ring CleavageCyclobutane Pyrimidine Dimer (CPD)Photolyase, lightMonomeric pyrimidinesDNA repair mechanism. nih.govnih.gov
Photoinduced Electron Transfer (PET) CleavageCPD linked to GuanineLightMonomeric pyrimidinesAlternative pathway for CPD repair. researchgate.netacs.org
Photochemical Ring OpeningCyclobutene derivativeUV irradiation (e.g., 193 or 214 nm)Conjugated dieneStereoselective formation of dienes. cdnsciencepub.com

Oxidation and Reduction Chemistry of Cyclobutane Compounds

The strained nature of the cyclobutane ring also influences its oxidation and reduction chemistry. These reactions can lead to ring-opening, ring-expansion, or the introduction of new functional groups while retaining the four-membered ring.

Oxidation of cyclobutane derivatives can be achieved using various reagents and can lead to a range of products. The Baeyer-Villiger oxidation of cyclobutanones, for example, provides access to γ-lactones. acs.org Recently, catalytic asymmetric versions of this reaction have been developed, allowing for the enantioselective synthesis of chiral lactones from prochiral cyclobutanones. acs.orgacs.orgresearchgate.net Chiral phosphoric acids have been shown to be effective catalysts for the desymmetrizing Baeyer-Villiger oxidation of 2,2-disubstituted cyclobutane-1,3-diones, yielding chiral tetronic acid derivatives. acs.orgresearchgate.net

The Wacker oxidation of methylenecyclobutanes represents an interesting case of oxidative rearrangement. nih.govresearchgate.net Instead of the expected methyl ketone, this reaction often proceeds via a semi-pinacol-type rearrangement to yield cyclopentanones. nih.govresearchgate.net The use of tert-butyl nitrite (B80452) as an oxidant has been shown to be crucial for achieving high selectivity and efficiency in this transformation. nih.govresearchgate.net

Reduction of cyclobutane derivatives can also lead to synthetically useful transformations. The reductive cleavage of the cyclobutane ring can be accomplished under certain conditions. For instance, the reaction of diphenylmethylenecyclobutane with elemental lithium results in the reductive cleavage of a C-C sigma bond to form a 1,4-dilithio compound. researchgate.net

Electrochemical methods can also be employed to study the redox behavior of cyclobutanes. Cyclic voltammetry has been used to investigate the reduction and oxidation of cyclobutane pyrimidine dimers. rsc.org Both electron injection (reduction) and electron removal (oxidation) were found to lead to the cleavage of the cyclobutane ring, regenerating the monomeric pyrimidine bases. rsc.org This process is believed to proceed through the formation of a dimer ion radical intermediate followed by homolytic cleavage of the C-C bonds. rsc.org

Table 3: Examples of Oxidation and Reduction Reactions of Cyclobutane Derivatives

Reaction TypeStarting MaterialReagents/ConditionsProduct(s)Key Features
Baeyer-Villiger OxidationProchiral cyclobutanone (B123998)Chiral catalyst, oxidant (e.g., H₂O₂)Chiral γ-lactoneEnantioselective ring expansion. acs.org
Wacker OxidationMethylenecyclobutanePd catalyst, tert-butyl nitriteCyclopentanoneOxidative rearrangement. nih.govresearchgate.net
Reductive CleavageDiphenylmethylenecyclobutaneElemental Lithium1,4-Dilithiobutane derivativeCleavage of a C-C sigma bond. researchgate.net
Electrochemical CleavageCyclobutane pyrimidine dimerCyclic voltammetry (reduction or oxidation)Monomeric pyrimidinesProceeds via a radical ion intermediate. rsc.org

Table of Compound Names

Compound Name
Ageliferin
Butadiene
Chrysene
cis,cis-Cycloocta-1,5-diene
Cyclobutane
Cyclohexene
Cyclopentanone
Diphenylmethylenecyclobutane
Ethylene
γ-lactone
Guanine
Isocomene
Methylenecyclobutane
Nagelamide E
α-Naphthylcyclobutanone
Pyrimidine
Sceptrin
Tetronic acid
Thymine
Vinylcyclobutane
cis-1,2-Divinylcyclobutane

Interdisciplinary Roles and Specialized Applications of Cyclobutane Motifs in Chemical Science

Cyclobutane (B1203170) Scaffolds as Synthetic Intermediates in Complex Molecule Synthesis

Cyclobutane scaffolds serve as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The strained ring can be selectively cleaved or rearranged, enabling the construction of diverse carbon skeletons that are challenging to access through other routes. rsc.orgscispace.comrsc.orgresearchgate.netudg.eduacs.orgnih.govacs.org Photochemical [2+2] cycloaddition reactions are a prominent method for constructing cyclobutane rings from alkenes, providing a direct route to this strained system. scispace.comudg.edunih.govrsc.orgacs.orgnih.govprinceton.edu Subsequent transformations of the cyclobutane core, such as ring expansion or fragmentation, allow for the synthesis of complex cyclic and acyclic structures. scispace.comrsc.orgresearchgate.net

The incorporation of cyclobutane rings can introduce multiple stereocenters in a confined space, which is particularly useful in the synthesis of natural products that often feature congested, sp3-enriched small carbocycles. acs.orgnih.gov Methods have been developed for the stereoselective synthesis of cyclobutanes from readily accessible precursors, further enhancing their utility in complex molecule synthesis. acs.org For instance, stereoselective synthesis of substituted cyclobutanes has been achieved from pyrrolidines using iodonitrene chemistry. acs.org

Application of "Overbred Intermediates" in Total Synthesis

The concept of "overbred intermediates," as defined in the context of synthesis planning, refers to intermediates that contain one or more excess carbon-carbon bonds that are subsequently cleaved to reach the target structure. rsc.orgrsc.orgresearchgate.net Cyclobutane-based structures frequently function as such overbred intermediates in the total synthesis of complex carbocyclic molecules. rsc.orgrsc.orgresearchgate.netdntb.gov.ua The strategic formation and subsequent fragmentation of the strained cyclobutane ring allows for the efficient construction of intricate ring systems that might be difficult to form directly. scispace.comrsc.orgresearchgate.net This approach, while seemingly counterintuitive by adding bonds only to break them later, can be highly strategic for assembling complex architectures. rsc.org Examples include the use of cyclobutane overbred intermediates in the synthesis of propellane and triquinane frameworks through fragmentation and rearrangement reactions. rsc.org

Cyclobutane Units in Materials Science and Polymer Chemistry

Cyclobutane units play significant roles in the design and synthesis of novel materials and polymers, contributing unique mechanical, thermal, and responsive properties. nih.govfishersci.atrsc.orgwikipedia.orgresearchgate.net The rigid, strained four-membered ring can influence polymer chain packing, thermal stability, and mechanical behavior. rsc.orgnih.govresearchgate.net

Cyclobutanes as Monomers in Polymer Synthesis

Cyclobutane-containing monomers are employed in the synthesis of various polymers and resins. nih.govrsc.orgacs.orgnih.govresearchgate.netrsc.org Photochemical [2+2] cycloaddition reactions are a key method for creating cyclobutane linkages within polymer chains, either through the polymerization of bis-alkenes or by incorporating photocycloaddable groups into polymer backbones. nih.govacs.orgnih.gov For example, the photodimerization of cinnamic acid derivatives can yield cyclobutane-containing diacids, which can then be polymerized with diols to form polyesters with cyclobutane units in the backbone. rsc.orgnih.gov The incorporation of cyclobutane rings can lead to polymers with enhanced thermal properties and potential as sustainable alternatives to traditional materials. rsc.orgnih.gov Ring-opening metathesis polymerization (ROMP) of cyclobutane-fused cyclooctene (B146475) monomers also provides access to polymers with cyclobutane units. researchgate.netrsc.org

Development of Stress-Responsive Polymers Incorporating Cyclobutanes

Cyclobutane mechanophores, units designed to undergo a chemical transformation in response to mechanical force, are increasingly incorporated into polymers to create stress-responsive materials. duke.edugoogle.comacs.orgresearchgate.netnsf.gov The strained cyclobutane ring can undergo a force-induced ring opening, typically a [2+2] cycloreversion, to generate two alkene units. google.comacs.orgresearchgate.net This mechanochemical transformation can be harnessed to trigger various responses within the polymer material, such as changes in color, release of encapsulated molecules, or cross-linking. duke.eduacs.org By designing polymers with cyclobutane mechanophores, researchers are developing materials with intrinsic self-sensing or self-healing capabilities. google.comacs.org Bicyclo[4.2.0]octane frameworks, which contain a fused cyclobutane ring, have been explored as mechanophores in stress-responsive polymers. acs.orgresearchgate.net

Cyclobutene-Based Macrocycles and Conjugated Systems

Cyclobutene (B1205218) derivatives, particularly those with exocyclic double bonds like 3,4-bis(methylene)cyclobutene, serve as building blocks for the construction of macrocycles and conjugated systems with interesting electronic and optical properties. rsc.orgrsc.orgdiva-portal.orgscispace.com The rigid four-membered ring structure in 3,4-bis(methylene)cyclobutene provides a specific vertex angle that promotes macrocycle formation. rsc.orgrsc.org These cyclobutene-based macrocycles can exhibit unique electronic delocalization and properties compared to their linear counterparts. rsc.orgrsc.org Studies on these systems involve investigating their synthesis, electrochemical behavior, photophysical properties, and magnetic characteristics. rsc.orgrsc.org

Cyclobutane-Containing Systems in Chemical Biology Research

Cyclobutane motifs are present in a variety of natural products and synthetic compounds with biological activities, making them relevant in chemical biology research. nih.govacs.orgresearchgate.netopenmedicinalchemistryjournal.com The unique structural features and rigidity imposed by the cyclobutane ring can influence molecular conformation, binding affinity to biological targets, and metabolic stability. nih.gov

Naturally occurring cyclobutanes are found in various organisms, including plants and marine species, and some exhibit antimicrobial, antibacterial, and antitumor properties. nih.govresearchgate.netopenmedicinalchemistryjournal.com Examples include cyclobutane-containing alkaloids. researchgate.netopenmedicinalchemistryjournal.com

Cyclobutane Pyrimidine (B1678525) Dimers (CPDs) as DNA Lesion Models for Mechanistic Studies

Ultraviolet (UV) radiation is a major environmental mutagen that causes damage to DNA, primarily through the formation of photoproducts. Among the most common UV-induced lesions are cyclobutane pyrimidine dimers (CPDs). CPDs are formed by the [2+2] cycloaddition reaction between adjacent pyrimidine bases (thymine or cytosine) in the DNA strand, resulting in a four-membered cyclobutane ring linking the two bases. nih.gov Thymine (B56734) dimers, specifically, consist of two adjacent thymine nucleotides covalently joined by a cyclobutane ring. nih.gov

These cyclobutane-containing lesions distort the DNA helix, interfering with essential biological processes such as DNA replication and transcription. nih.gov The presence of CPDs can lead to mutations if not efficiently repaired by cellular DNA repair mechanisms. Due to their biological significance, CPDs, particularly thymine dimers, serve as crucial models for studying DNA damage and the intricate mechanisms of DNA repair pathways, such as nucleotide excision repair and photoreactivation. Research findings detailing the formation, structural impact, and repair of CPDs provide fundamental insights into maintaining genomic integrity and understanding the molecular basis of UV-induced mutagenesis and carcinogenesis.

Cyclobutane Derivatives as Chemical Probes for Biological Systems

Cyclobutane derivatives are increasingly utilized as chemical probes to investigate biological systems and potential drug targets. The constrained structure of the cyclobutane ring can influence the conformation and binding affinity of molecules, making them valuable tools in chemical biology and medicinal chemistry.

Small molecules incorporating cyclobutane motifs can be designed to selectively interact with specific proteins or pathways, allowing researchers to modulate target activity and observe the resulting biological effects. researchgate.net These probes are essential for target validation, mechanistic studies, pathway elucidation, phenotypic screening, and drug discovery. researchgate.net For example, bicyclo[1.1.0]butane (BCB) carboxylic amide has been explored as a cysteine-directed strained electrophile for selectively targeting proteins. researchgate.net The strain in the BCB amide facilitates chemoselective reaction with cysteine thiols under physiological conditions, demonstrating the utility of strained cyclobutane systems in developing covalent inhibitors. researchgate.net

The design and synthesis of cyclobutane-containing chemical probes often involve sophisticated organic synthesis techniques to control the stereochemistry and functionalization of the cyclobutane ring. These probes can be used to interrogate complex biological processes and contribute to the identification and validation of new therapeutic targets.

Environmental Chemistry of Cyclobutane Derivatives: Degradation Pathways and Fate

The environmental fate and degradation pathways of cyclobutane derivatives are important considerations due to their increasing presence in various applications, including pharmaceuticals, agrochemicals, and materials. The stability of the cyclobutane ring can influence the persistence of these compounds in the environment.

While the cyclobutane ring is relatively stable compared to more strained ring systems, cyclobutane derivatives can undergo various transformation processes in the environment, including biodegradation, photodegradation, and chemical hydrolysis, depending on their specific structure and environmental conditions.

Research into the environmental chemistry of organic compounds, including cyclic hydrocarbons, often focuses on understanding their persistence, mobility, and the mechanisms by which they are broken down in soil, water, and air. vdoc.pub Factors such as microbial activity, exposure to sunlight, and the presence of other chemicals can influence the rate and pathways of degradation.

Emerging Paradigms and Future Research Trajectories in Cyclobutane Chemistry

Integration of Artificial Intelligence and Machine Learning for Cyclobutane (B1203170) Reaction Prediction and Design

The application of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming chemical research, offering powerful tools for predicting reaction outcomes, elucidating mechanisms, and designing synthetic routes. ijnc.irijsetpub.com These data-driven approaches can significantly accelerate the discovery and optimization of chemical processes. beilstein-journals.orgappliedclinicaltrialsonline.com

In the context of cyclobutane chemistry, AI and ML can be integrated to address the complexities associated with the strained ring system. Predicting the favored reaction pathways, stereochemical outcomes, and potential side reactions of cyclobutane-containing molecules can be challenging due to ring strain and conformational flexibility. ML models, trained on large datasets of chemical reactions, can identify correlations between reactants, reagents, and reaction conditions to predict outcomes with increased efficiency. ijsetpub.comappliedclinicaltrialsonline.com

Recent advancements include the development of platforms that combine automated experiments with AI to predict chemical reactions, aiming to accelerate the design process for new molecules. appliedclinicaltrialsonline.com ML approaches are also being developed to enable precise transformations to specific regions of a molecule and predict where a molecule would react under different conditions. appliedclinicaltrialsonline.com While not exclusively focused on cyclobutanes, these general AI/ML strategies are directly applicable to understanding and predicting the behavior of cyclobutane systems. Future research will likely involve developing or adapting ML models specifically trained on cyclobutane-focused reaction data to improve the accuracy of predictions for this unique structural motif. Efforts to compile comprehensive reaction databases are crucial for enhancing model performance and facilitating exploration in chemical research. ijnc.ir

Advancements in Flow Chemistry and Continuous Processing for Cyclobutane Synthesis

Traditional batch synthesis of cyclobutanes, particularly those involving high-energy intermediates or strained systems, can be challenging in terms of safety, scalability, and control. researchgate.net Flow chemistry and continuous processing offer significant advantages over batch methods, including improved heat and mass transfer, enhanced safety, better reproducibility, and easier scale-up. frontiersin.orgresearchgate.net These attributes make flow systems particularly well-suited for the synthesis of strained ring systems like cyclobutanes. researchgate.net

Recent advancements demonstrate the power of continuous flow approaches for accessing four-membered ring systems through various methods, including thermal, photochemical, and electrochemical processes. researchgate.net For instance, electrochemical oxidative cyclization has been successfully translated from a small-scale batch process to a continuous flow setup, enabling the production of cyclobutane precursors on a larger scale. researchgate.net Photochemical [2+2] cycloaddition reactions, a common method for synthesizing cyclobutanes, can also benefit significantly from flow reactors, which provide improved irradiation of the reaction mixture and better control over reaction parameters, leading to increased molecular weight and narrower dispersities in polymer synthesis. nih.govunimi.it Stereoselective photodimerization to afford enantiopure cyclobutanes has also been investigated in flow, showing improved efficiency compared to batch reactions. unimi.it

The integration of flow chemistry with other enabling technologies, such as electrochemistry and photochemistry, is a promising avenue for the efficient and sustainable synthesis of cyclobutane derivatives. frontiersin.orgresearchgate.net Continuous flow processing allows for simple scale-up, enhanced mixing, and better temperature and pressure control, contributing to reduced waste generation and the potential for integrating multiple reaction steps into a telescoped process. researchgate.netunimi.it

Exploration of Supramolecular Architectures Incorporating Cyclobutane Building Blocks

Supramolecular chemistry, which focuses on non-covalent interactions, provides a powerful platform for controlling molecular assembly and reactivity in a predictable manner. rsc.org The incorporation of cyclobutane building blocks into supramolecular architectures offers exciting opportunities for constructing novel materials with tailored properties.

One significant area of exploration involves utilizing the [2+2] photocycloaddition reaction within supramolecular frameworks. By controlling the arrangement of reactive alkene moieties within a supramolecular assembly, the formation of specific cyclobutane stereoisomers can be directed topochemically in the crystalline solid state. rsc.org This approach, often employing supramolecular templates, facilitates the precise positioning of reactants for controlled photocycloadditions, leading to the synthesis of unique cyclobutane-based organic architectures. rsc.org

Cyclobutane derivatives can serve as important building blocks for higher-order materials of increased dimensionality, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). rsc.org They can also be incorporated into supramolecular polymers, formed by linking monomers through highly directional noncovalent interactions. acs.org Research in this area explores the use of cyclobutane-containing molecules as components that can participate in various supramolecular interactions, including hydrogen bonding, hydrophobic interactions, and metal-ligand coordination, to create complex self-assembled structures. acs.org The ability to control the assembly and properties of these supramolecular architectures through the judicious design of cyclobutane building blocks is a key focus of future research. rsc.org

Addressing Underexplored Reactivity and Novel Transformations of Cyclobutane Ring Systems

Despite significant advances in cyclobutane chemistry, there remain underexplored areas of reactivity and opportunities for developing novel transformations. The inherent strain of the cyclobutane ring can be leveraged to drive unique reactions and access diverse molecular scaffolds.

One area of active research involves strain-release-driven ring-opening reactions of highly strained bicyclic systems, such as bicyclo[1.1.0]butanes, to generate functionalized cyclobutanes and cyclobutenes. researchgate.netacs.org These reactions offer efficient pathways to access cyclobutane derivatives that can be challenging to synthesize by other means. The diverse reactivity of bicyclo[1.1.0]butanes with various reagents, including radicals, nucleophiles, and metal complexes, allows for the rapid diversification of cyclobutane-containing compounds. researchgate.net

The development of novel cycloaddition strategies is also crucial for accessing complex cyclobutane structures. For example, photosensitized [2+2] cycloadditions with challenging substrates like vinyl boronate esters are being explored to provide access to densely functionalized cyclobutane scaffolds. researchgate.net Furthermore, research is focusing on developing efficient pathways to previously underexplored cyclobutane motifs, such as highly borylated cyclobutanes, which hold potential as versatile building blocks for further modifications. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Cyclobut A, and how do reaction conditions influence yield and purity?

  • Methodological Answer: this compound synthesis typically involves [1,3]-dipolar cycloaddition or photochemical ring-closing reactions. Key parameters include temperature (optimized at 80–100°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and catalyst selection (e.g., Rh(II) complexes). To validate purity, use HPLC coupled with mass spectrometry (MS) for trace impurity detection . For reproducibility, document reaction kinetics using time-resolved FTIR to monitor intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural stability under varying pH conditions?

  • Methodological Answer: Employ a combination of NMR (¹H/¹³C) to track proton shifts in acidic/basic environments, complemented by X-ray crystallography for solid-state stability analysis. For dynamic stability, use UV-Vis spectroscopy to monitor degradation kinetics at pH 3–10. Cross-validate results with DFT calculations to predict bond dissociation energies .

Q. How can researchers design controlled experiments to assess this compound’s reactivity with common biomolecules?

  • Methodological Answer: Use in vitro assays with standardized biomolecules (e.g., glutathione, albumin). Apply Michaelis-Menten kinetics to quantify reaction rates. Include negative controls (e.g., buffer-only systems) and replicate experiments across three independent trials. Statistically analyze data using ANOVA to account for variability .

Advanced Research Questions

Q. What statistical frameworks are recommended for resolving contradictions in this compound’s reported thermodynamic stability across studies?

  • Methodological Answer: Apply meta-analysis tools to aggregate data from disparate studies, weighting results by sample size and methodological rigor (e.g., random-effects models). Use sensitivity analysis to identify outliers, and validate findings via differential scanning calorimetry (DSC) under uniform conditions .

Q. How can computational models (e.g., QSAR, molecular dynamics) predict this compound’s behavior in novel chemical environments?

  • Methodological Answer: Develop QSAR models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate predictions with molecular dynamics simulations (Amber/CHARMM force fields) to assess conformational changes in solvent mixtures. Cross-reference with experimental solubility data in dimethyl sulfoxide (DMSO)/water systems .

Q. What experimental designs minimize bias when evaluating this compound’s catalytic efficiency in asymmetric synthesis?

  • Methodological Answer: Implement double-blind randomization in catalyst screening. Use chiral HPLC to quantify enantiomeric excess (ee%). Apply response surface methodology (RSM) to optimize variables (e.g., catalyst loading, temperature). Report confidence intervals (95%) for ee% values .

Q. How do researchers address conflicting mechanistic hypotheses for this compound’s ring-opening reactions?

  • Methodological Answer: Conduct isotopic labeling (e.g., ¹⁸O) to trace reaction pathways. Pair kinetic isotope effects (KIE) with in situ Raman spectroscopy to detect transient intermediates. Compare results against ab initio calculations (Gaussian 09) to validate proposed mechanisms .

Methodological Frameworks

Applying the PICOT Framework to this compound Studies

  • P (Population): this compound derivatives (e.g., fluorinated analogs).
  • I (Intervention): Photoirradiation at 365 nm.
  • C (Comparison): Thermal vs. photochemical activation.
  • O (Outcome): Reaction yield and stereoselectivity.
  • T (Time): 24-hour reaction monitoring.
  • Use this structure to narrow hypotheses, e.g., “Does photoirradiation (I) improve stereoselectivity (O) in fluorinated this compound derivatives (P) compared to thermal methods (C) within 24 hours (T)?” .

Best Practices for Data Reproducibility

  • Pre-register protocols on platforms like Open Science Framework.
  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable).
  • Disclose raw datasets (e.g., via Zenodo) with metadata on instrumentation settings .

Tables for Key Parameters

ParameterOptimal RangeAnalytical ToolReference
Reaction Temperature80–100°CIn situ FTIR
pH Stability6–8pH-stat titration
Enantiomeric Excess>90% eeChiral HPLC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.